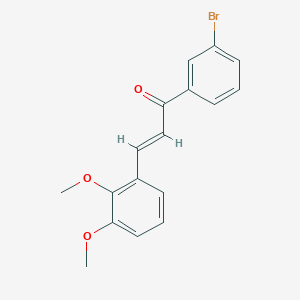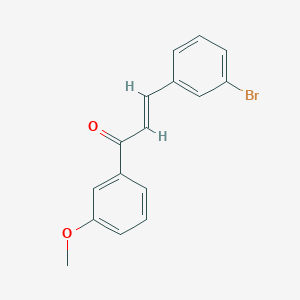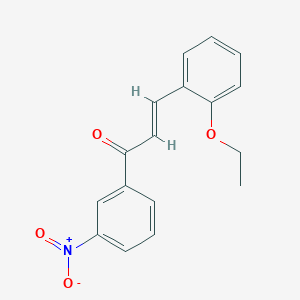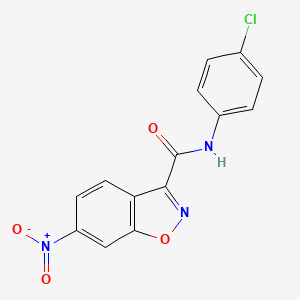
8-Methoxynaphthalene-1-ol
概要
説明
8-Methoxynaphthalene-1-ol is a chemical compound belonging to the naphthalene derivatives family. It is characterized by the presence of a methoxy group (-OCH3) attached to the eighth position and a hydroxyl group (-OH) attached to the first position of the naphthalene ring. This compound has garnered interest due to its diverse applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: 8-Methoxynaphthalene-1-ol can be synthesized through various methods. One common approach involves the O-methylation of 1-naphthol. This process typically uses dimethyl carbonate as the methylating agent in the presence of a phase transfer catalyst. The reaction is carried out at elevated temperatures (60-85°C) for several hours . Another method involves the use of tetramethylammonium hydroxide and ethanol under microwave irradiation .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction and purification processes. For instance, it can be isolated from the endophytic fungus Diatrype palmicola using ethyl acetate, methanol, and hexane extractions followed by sephadex gel filtration chromatography .
化学反応の分析
Types of Reactions: 8-Methoxynaphthalene-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
科学的研究の応用
8-Methoxynaphthalene-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Methoxynaphthalene-1-ol varies depending on its application:
類似化合物との比較
1-Methoxynaphthalene: Similar in structure but lacks the hydroxyl group at the first position.
8-Ethoxynaphthalene-1-ol: Similar but has an ethoxy group instead of a methoxy group.
Uniqueness: 8-Methoxynaphthalene-1-ol is unique due to its specific combination of methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its antifungal and antibiotic properties make it particularly valuable in agricultural and medical research .
特性
IUPAC Name |
8-methoxynaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLPABRPTHFKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















